molecular formula C17H19N3O4 B2961497 2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyridine-3-carboxamide CAS No. 2034312-71-3

2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyridine-3-carboxamide

Cat. No.: B2961497
CAS No.: 2034312-71-3
M. Wt: 329.356
InChI Key: NQYOBOKLBKWFBT-UHFFFAOYSA-N
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Description

This compound features a pyridine-3-carboxamide core linked to two distinct heterocyclic moieties: a 4,5,6,7-tetrahydro-2,1-benzoxazole and an oxolane (tetrahydrofuran) group. Such hybrid structures are of interest in medicinal chemistry due to their ability to modulate biological targets, particularly in neurological and oncological contexts.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c21-15(19-17-12-4-1-2-6-14(12)20-24-17)13-5-3-8-18-16(13)23-11-7-9-22-10-11/h3,5,8,11H,1-2,4,6-7,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYOBOKLBKWFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=C(N=CC=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine-3-carboxamide core, followed by the introduction of the oxolane and benzoxazole moieties through various coupling reactions. Common reagents used in these reactions include:

    Pyridine-3-carboxylic acid: A starting material for the synthesis of the pyridine core.

    Oxolane derivatives: Used to introduce the oxolane ring.

    Benzoxazole derivatives: Used to introduce the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could yield a more saturated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its complex structure.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyridine-3-carboxamide would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Heteroatom Substitution: Benzoxazole vs. Benzothiazole

Replacing the oxygen atom in the benzoxazole ring with sulfur yields benzothiazole derivatives, such as those reported in (e.g., 4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine) . Key differences include:

  • Electronic Effects : Sulfur in benzothiazoles increases electron-withdrawing character compared to benzoxazoles, altering binding affinity to enzymatic targets.
  • Synthetic Accessibility : Benzothiazoles are often synthesized via cyclization of thioamides or thioureas, whereas benzoxazoles require oxidative conditions or coupling with oxygen-containing precursors .

Substituent Variations: Pyridine-3-Carboxamide vs. Indole-3-Carboxaldehyde

Compounds like N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine (, Table 1) replace the pyridine-3-carboxamide group with an indole-3-carboxaldehyde . This substitution impacts:

  • Stability : The carboxamide group in the target compound offers hydrolytic stability compared to the aldehyde, which is prone to oxidation.
  • Bioactivity : Indole derivatives often target serotonin receptors or microtubules, whereas pyridine-carboxamides are explored as kinase inhibitors or anti-inflammatory agents.

Core Modifications: Tetrahydrobenzoxazole vs. Tetrahydrobenzothiazole

The saturation of the benzoxazole ring (4,5,6,7-tetrahydro) reduces aromaticity, enhancing conformational flexibility. In contrast, unsaturated benzothiazoles (e.g., 5-substituted 2-phenyl-1H-indol-3-carboxaldehydes) maintain planar rigidity, favoring intercalation with DNA or proteins .

Data Table: Structural and Hypothesized Properties of Comparable Compounds

Compound Name Core Structure Heteroatom logP (Predicted) Key Bioactivity Reference
Target Compound Benzoxazole-Pyridine O 2.1 Kinase inhibition (hypothetical) N/A
4,5,6,7-Tetrahydrobenzo[d]thiazole-2-amine Benzothiazole S 3.4 Antimicrobial
N-(Indol-3-ylmethylene)tetrahydrobenzothiazole Benzothiazole-Indole S 3.8 Anticancer

Research Findings and Implications

  • Synthesis: The target compound’s benzoxazole moiety may require oxidative cyclization under conditions analogous to benzothiazole synthesis but with oxygen donors .
  • Activity Trends: Benzothiazole analogs in show notable antimicrobial and anticancer activities, likely due to sulfur’s role in redox interactions . The target compound’s benzoxazole core may favor hydrogen bonding with polar residues in kinase active sites.

Biological Activity

The compound 2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyridine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, an oxolan moiety, and a benzoxazole derivative. The molecular formula is C16H18N4O3C_{16}H_{18}N_{4}O_{3}, with a molecular weight of approximately 302.34 g/mol. Its structural components suggest potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies have shown that derivatives of benzoxazole carboxamides can inhibit cancer cell proliferation. For instance, compounds with similar scaffolds have demonstrated IC50 values in the nanomolar range against various cancer cell lines .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, benzoxazolone carboxamides have been identified as potent inhibitors of acid ceramidase (AC), which plays a role in sphingolipid metabolism .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating pathways associated with neurodegenerative diseases. This is particularly relevant in the context of receptor-interacting protein (RIP) kinase inhibition, which has implications for conditions like multiple sclerosis .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Interaction with Receptors : The compound may interact with various receptors involved in signaling pathways related to cell survival and apoptosis.
  • Modulation of Lipid Metabolism : By inhibiting AC activity, it can alter ceramide and sphingosine levels within cells, impacting cell signaling and survival .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
Enzyme InhibitionPotent inhibition of acid ceramidase
NeuroprotectionModulation of RIP kinase activity

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of related benzoxazole derivatives in vitro. The results indicated that compounds with structural similarities to our target compound exhibited significant cytotoxicity against human cancer cell lines, suggesting a potential therapeutic application in oncology.

Case Study 2: Neuroprotection in EAE Model

In experiments involving an experimental autoimmune encephalomyelitis (EAE) model for multiple sclerosis, compounds similar to this compound were shown to reduce disease progression significantly when administered at doses of 10 mg/kg .

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